(E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal
Overview
Description
Synthesis Analysis
The synthesis of trideuterated compounds involves specific methodologies that ensure the introduction of deuterium atoms into the molecule. For example, the synthesis of hexadeuterated diethylstilbestrol, a compound structurally related to (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal, has been achieved from starting materials such as 4-methoxypropiophenone through reductive coupling processes. This illustrates the strategies used to incorporate deuterium atoms into complex molecules, which can be analogous to the synthesis of (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal (Derks & Wynberg, 1983).
Molecular Structure Analysis
Molecular structure analysis of compounds like (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal typically involves spectroscopic methods and theoretical calculations. Studies often focus on understanding the electronic structure, bonding characteristics, and stereochemical arrangement of the molecule. For instance, theoretical analysis techniques such as NBO, NPA, and Mulliken Population Methods have been applied to similar molecules to provide insights into hardness, chemical potential, electrophilicity, and Fukui function analysis (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).
Chemical Reactions and Properties
The chemical reactivity of (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal can be influenced by its unique structure. For example, compounds with similar functional groups, such as 4-hydroxyalk-2-enals, have shown high reactivity in various models, including protein-containing systems, due to their ability to form adducts with cysteine and other amino acids. This highlights the potential reactivity of (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal in biological and chemical systems (Vandemoortele, Simon, Claes, & Meulenaer, 2020).
Scientific Research Applications
Environmental Impact of Engineered Nanomaterials
A review of modeling and analytical studies highlights the prediction that the worldwide use of engineered nanomaterials (ENMs), including compounds similar in structure or application to (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal, results in their release into the environment. The environmental concentrations of ENMs in various compartments such as surface waters, soils, and air have been modeled and measured, revealing major knowledge gaps but achieving consensus on the order of magnitude of environmental concentrations. This underscores the need for specific trace analytical methods for ENM detection and quantification, pointing towards potential applications in environmental monitoring and pollution assessment (Gottschalk, Sun, & Nowack, 2013).
Analytical Methods for Bioactive Compounds
Research on 4-hydroxy-2-alkenals, compounds related to (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal, emphasizes their formation through the oxidation of polyunsaturated fatty acids and their occurrence in foods. The study reviews risks, analytical methods for detection, formation, occurrence, and mitigation strategies, highlighting the critical need for further in vivo research. This suggests applications in food safety and quality control, as well as in understanding the biochemical impact of such compounds on health (Albuquerque, Costa, & Oliveira, 2021).
properties
IUPAC Name |
(E)-6,6,6-trideuterio-4-hydroxyhex-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUBIHWMKQZRB-VGIDZVCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(/C=C/C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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